4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid
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Overview
Description
4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound characterized by the presence of a methoxy group, a propyl chain, and a trifluoromethylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Friedel-Crafts acylation of a suitable aromatic compound, followed by the introduction of the trifluoromethylsulfanyl group through nucleophilic substitution reactions. The methoxy and propyl groups can be introduced via alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the trifluoromethylsulfanyl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- (4-methoxy-3-trifluoromethylphenyl)boronic acid
Uniqueness
4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of the propyl chain and the trifluoromethylsulfanyl group, which confer distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
647856-05-1 |
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Molecular Formula |
C12H13F3O3S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O3S/c1-3-4-7-5-8(11(16)17)6-9(10(7)18-2)19-12(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
DAGHNUAZDKWSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)O)SC(F)(F)F)OC |
Origin of Product |
United States |
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